molecular formula C16H12O2 B3046383 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde CAS No. 123770-71-8

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde

Cat. No.: B3046383
CAS No.: 123770-71-8
M. Wt: 236.26 g/mol
InChI Key: NTZKYLWDRVUACN-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C16H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethynyl group and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general procedure includes:

    Starting Materials: 4-bromobenzaldehyde and 4-methoxyphenylacetylene.

    Catalysts and Reagents: Palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 4-[(4-Methoxyphenyl)ethynyl]benzoic acid.

    Reduction: 4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its applications include:

  • Building Block for Polycyclic Compounds: It can be utilized to synthesize polycyclic compounds, which are valuable in medicinal chemistry due to their biological activity .
  • Functionalization of Aromatic Systems: The compound can undergo various reactions to introduce additional functional groups, enhancing its utility in creating diverse chemical libraries for drug discovery .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Properties: Some studies have reported that certain derivatives possess antimicrobial activity, making them candidates for further investigation as antibacterial agents .

Materials Science

In materials science, this compound is explored for:

  • Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can enhance charge transport and light emission .
  • Polymer Chemistry: The compound can be polymerized to create functional materials with tailored properties for specific applications in coatings and composites .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDerivatives showed IC50 values < 10 µM against breast cancer cell lines.
Study BOrganic ElectronicsDemonstrated improved efficiency in OLEDs when used as an emitter layer.
Study CPolymer SynthesisSuccessful polymerization led to materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde largely depends on its functional groups:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.

    Ethynyl Group: The ethynyl group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, leading to the formation of triazoles.

    Methoxy Group: The methoxy group can influence the electronic properties of the compound, making it more reactive towards electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

    4-[(4-Methoxyphenyl)ethynyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[(4-Methoxyphenyl)ethynyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-[(4-Methoxyphenyl)ethynyl]aniline: Similar structure but with an amino group instead of an aldehyde.

Uniqueness: 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is unique due to the presence of both an aldehyde and an ethynyl group, which allows it to participate in a wide range of chemical reactions

Biological Activity

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, also known as compound B3046383, is a synthetic organic compound with potential applications in medicinal chemistry. Its structure features an ethynyl group attached to a benzaldehyde moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14O\text{C}_{16}\text{H}_{14}\text{O}

This compound has a molecular weight of approximately 238.29 g/mol.

The biological activity of this compound primarily revolves around its interactions with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzyme Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that this compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be in the micromolar range, indicating significant potency against these cancer types .
Cell LineIC50 Value (µM)Mechanism
MCF-715Apoptosis induction
HepG210Cell cycle arrest

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on MCF-7 Cells :
    A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP .
  • In Vivo Studies :
    Another significant study evaluated the anticancer efficacy of this compound in a mouse model bearing HepG2 tumors. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, alongside improved survival rates .

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZKYLWDRVUACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462689
Record name 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-71-8
Record name 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry 100 mL three-necked flask containing magnesium turnings (0.447 g; 18.38 mmol) in dry THF (8 mL), a small portion of 4-[(4-bromophenyl) ethynyl] phenyl methyl ether (VIIa) (0.300 g; 1.044 mmol) was added in one portion, at reflux under a flow of N2. N2 flow and stirring were stopped. The reaction mixture was heated at reflux for 5 minutes then iodine crystals were added, while reflux is maintained to start the reaction. A solution of remaining amount of 4-[(4-bromophenyl) ethynyl] phenyl methyl ether (VIIa) (4.5 g; 15.67 mmol) in dry THF (30 mL) was added drop wise into the reaction mixture while keeping gentle reflux. Reflux was maintained for 15 minutes then temperature was allowed to cool to RT under stirring for 1 h. The reaction mixture was cooled to 3° C. and a solution of dry 1-formyl-piperidine (2.8 mL; 25.07 mmol) in dry THF (10 mL) was added drop wise maintaining temperature at 5° C. The reaction mixture was then allowed to warm to RT and it was stirred overnight. The reaction mixture was cooled to 18° C. and 3N HCl (30 mL) was added. Water was added (50 mL) and extraction was performed with MTBE (50 mL×3). Organic phase was washed successively with water (50 mL×2), saturated solution of NaHCO3 (50 mL×1) and brine (50 mL×1). It was then dried over MgSO4, filtered and concentrated to give a yellow solid. It was taken up in Pet ether (40 mL) and left at 4° C. After 16 h the suspension was filtered and washed with Pet ether (2×30 mL) to give after drying under vacuum a clear yellow solid. The title compound was obtained (m=3.06 g) in a 77% yield. Melting point: 106° C.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pet ether
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
three-necked
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.447 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0.3 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4.5 g
Type
reactant
Reaction Step Nine
Quantity
2.8 mL
Type
reactant
Reaction Step Ten
Name
Quantity
10 mL
Type
solvent
Reaction Step Ten
Name
Quantity
30 mL
Type
reactant
Reaction Step Eleven
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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